5-Fluoro-3-pentafluoroethyl-1-phenyl-4-trifluoromethyl-1H-pyrazole; 98%

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

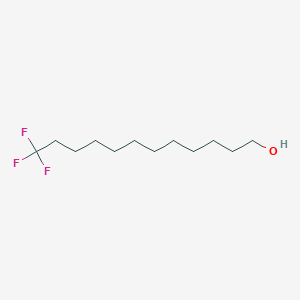

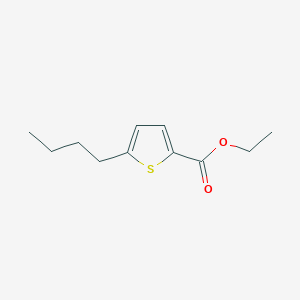

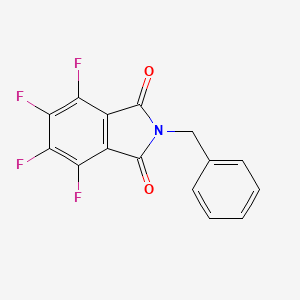

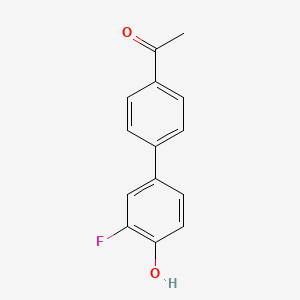

5-Fluoro-3-pentafluoroethyl-1-phenyl-4-trifluoromethyl-1H-pyrazole is an organic compound. This compound is a heterocyclic compound with multiple fluorine atoms, which gives it unique structure and properties . It is a solid substance that may have special thermal stability and solubility . Its structure contains multiple fluorine atoms, which may exhibit strong electrophilicity and inertness .

Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A new fluorinated pyrazole was successfully synthesized via a two-step reaction. Firstly, the synthesis of pyrazoline was performed via one-pot three-component reaction under microwave irradiation. Secondly, the synthesis of pyrazole was performed via oxidative aromatization of pyrazoline under conventional heating .Molecular Structure Analysis

The molecular structure of 5-Fluoro-3-pentafluoroethyl-1-phenyl-4-trifluoromethyl-1H-pyrazole includes a pyrazole ring, which is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .Chemical Reactions Analysis

Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . Pyrazoles can be synthesized in a variety of ways, such as by Knorr reaction or through the pyrazoline pathway, which is the reaction of α, β-unsaturated ketone with hydrazine derivatives .Physical And Chemical Properties Analysis

5-Fluoro-3-pentafluoroethyl-1-phenyl-4-trifluoromethyl-1H-pyrazole is a solid substance that may have special thermal stability and solubility . Its structure contains multiple fluorine atoms, which may exhibit strong electrophilicity and inertness .Wissenschaftliche Forschungsanwendungen

Synthesis Methods and Chemical Properties

Synthesis Techniques : Research by Shelke et al. (2007) describes environmentally benign synthesis methods for fluorine-containing pyrazolone derivatives, highlighting a comparative study of conventional, ultrasonication, and microwave techniques. This includes compounds similar to the 5-Fluoro-3-pentafluoroethyl-1-phenyl-4-trifluoromethyl-1H-pyrazole (Shelke et al., 2007).

Antimicrobial Activity : The same study by Shelke et al. also screened these compounds for antimicrobial activity, demonstrating potential applications in this field (Shelke et al., 2007).

Improved Synthesis Procedures : Grünebaum et al. (2016) developed an improved synthesis procedure for trifluoromethyl substituted pyrazoles, which might include compounds structurally similar to the one . This research emphasized low-cost and easily available starting materials (Grünebaum et al., 2016).

Crystal Structure Analysis : Chopra et al. (2007) studied the crystal structure of related substituted pyrazolines, providing insights into their molecular interactions and conformations, which could be relevant to similar compounds (Chopra et al., 2007).

Applications in Medicinal Chemistry and Agrochemistry

- Synthesis of Fluorinated Pyrazoles : Levchenko et al. (2018) elaborated on the facile synthesis of 5-fluoropyrazoles, which included the synthesis of the fungicide Penflufen and other functionalized 5-fluoropyrazoles. These compounds serve as building blocks in medicinal chemistry and agrochemistry (Levchenko et al., 2018).

Applications in Materials Science

- Phosphorescent Properties : Yang et al. (2005) synthesized a series of heteroleptic Ir(III) metal complexes bearing N-phenyl-substituted pyrazoles, aiming for efficient room-temperature blue phosphorescence. This research indicates potential applications of fluorinated pyrazoles in materials science, specifically in the development of blue phosphorescent emitters (Yang et al., 2005).

Safety and Hazards

Eigenschaften

IUPAC Name |

5-fluoro-3-(1,1,2,2,2-pentafluoroethyl)-1-phenyl-4-(trifluoromethyl)pyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5F9N2/c13-9-7(11(16,17)18)8(10(14,15)12(19,20)21)22-23(9)6-4-2-1-3-5-6/h1-5H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOEYQBUTVGYDLU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=C(C(=N2)C(C(F)(F)F)(F)F)C(F)(F)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5F9N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,3,3-Trifluoro-2-N-[(1,1-dimethylethoxy)carbonyl]-2-hydroxyalanine ethyl ester](/img/structure/B6296667.png)